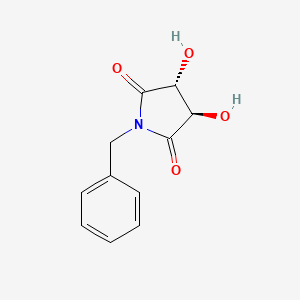

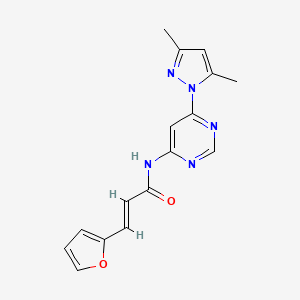

![molecular formula C17H16BrN3O2S2 B2397099 2-[4-(4-Bromophenyl)sulfonylpiperazin-1-yl]-1,3-benzothiazole CAS No. 478077-05-3](/img/structure/B2397099.png)

2-[4-(4-Bromophenyl)sulfonylpiperazin-1-yl]-1,3-benzothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[4-(4-Bromophenyl)sulfonylpiperazin-1-yl]-1,3-benzothiazole” is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .

Synthesis Analysis

The novel compound is obtained in good yield via a three-step protocol . The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments . The 1,2,4-triazole derivative is prepared in a very simple and efficient procedure .Molecular Structure Analysis

The molecular structure of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis

The title compound is obtained via a four-step protocol . The 1,2,4-triazole derivative is prepared in a very simple and efficient procedure .Aplicaciones Científicas De Investigación

Antibacterial Activity

The incorporation of piperazine derivatives into biologically active compounds has been well-established. Researchers have explored the antibacterial properties of 2-[4-(4-bromophenyl)piperazin-1-yl]-1,3-benzothiazole. Studies have assessed its efficacy against various bacterial strains, shedding light on its potential as an antimicrobial agent .

Neurodegenerative Diseases

Given the piperazine ring’s presence in treatments for Parkinson’s and Alzheimer’s disease, researchers have explored whether 2-[4-(4-bromophenyl)piperazin-1-yl]-1,3-benzothiazole has neuroprotective effects. Investigations into its ability to modulate neuroinflammation, oxidative stress, or protein aggregation could be valuable .

Metal Ion Sensing

Interestingly, some derivatives of benzothiazole exhibit metal ion sensing properties. Researchers could explore whether 2-[4-(4-bromophenyl)piperazin-1-yl]-1,3-benzothiazole can selectively detect specific metal ions (e.g., Fe3+) through UV or fluorescence spectroscopy .

Mecanismo De Acción

Target of Action

It is known that piperazine, a common structural motif found in this compound, is present in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Mode of Action

The presence of the piperazine ring in the structure suggests that it may interact with biological targets in a manner similar to other piperazine-containing compounds .

Pharmacokinetics

It is known that the piperazine ring can positively modulate the pharmacokinetic properties of a drug substance .

Propiedades

IUPAC Name |

2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN3O2S2/c18-13-5-7-14(8-6-13)25(22,23)21-11-9-20(10-12-21)17-19-15-3-1-2-4-16(15)24-17/h1-8H,9-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIIUBBPSDEPIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(4-Bromophenyl)sulfonylpiperazin-1-yl]-1,3-benzothiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

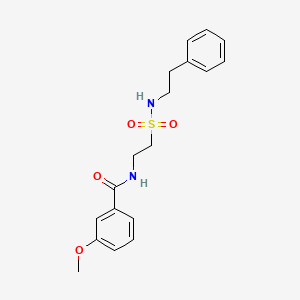

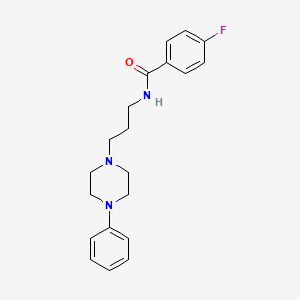

![8-(3-ethoxypropyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397018.png)

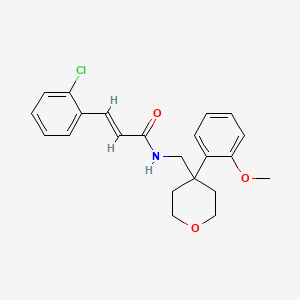

![N-(3-methylphenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2397019.png)

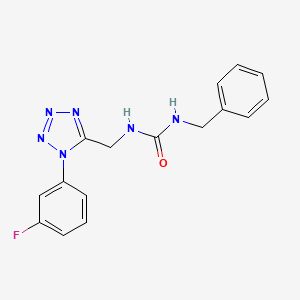

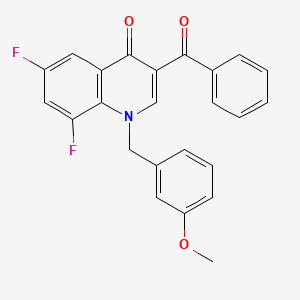

![N-(3-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2397021.png)

![2-[(5-Chloro-3-fluoropyridin-2-yl)oxymethyl]-4-methylmorpholine](/img/structure/B2397024.png)

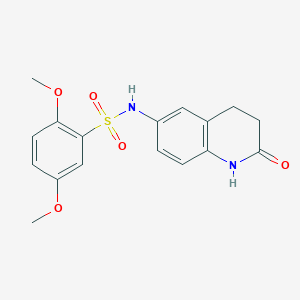

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2397025.png)

![N-[(2,5-Dimethylpyrazol-3-yl)methyl]-N-[(3-ethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2397026.png)